molecular formula C9H10BrClO3S B13525306 2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride

2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride

Cat. No.: B13525306
M. Wt: 313.60 g/mol
InChI Key: GBXUQMFOHZEFCQ-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a brominated aromatic ether moiety. Its molecular formula is C₉H₁₀BrClO₃S, with an estimated molecular weight of 313.42 g/mol (calculated based on constituent atomic weights). The compound’s structure includes a 2-bromo-4-methylphenoxy group linked to an ethane-sulfonyl chloride backbone. This configuration confers reactivity typical of sulfonyl chlorides, such as participation in nucleophilic substitution reactions to form sulfonamides or sulfonate esters. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s catalogue .

Properties

Molecular Formula

C9H10BrClO3S

Molecular Weight

313.60 g/mol

IUPAC Name

2-(2-bromo-4-methylphenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C9H10BrClO3S/c1-7-2-3-9(8(10)6-7)14-4-5-15(11,12)13/h2-3,6H,4-5H2,1H3

InChI Key

GBXUQMFOHZEFCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCS(=O)(=O)Cl)Br

Origin of Product

United States

Preparation Methods

Continuous Bromination of p-Cresol

  • Process : The continuous bromination of p-cresol using bromine in a solvent system such as ethylene dichloride is a preferred method to obtain 2-bromo-4-methylphenol with high selectivity and yield.
  • Reaction Conditions :
    • Bromine concentration: 5–100% (preferably 20–50%)
    • p-Cresol concentration: 5–100% (preferably 20–50%)
    • Molar ratio of bromine to p-cresol: 0.8–1.1 (optimal 0.98–1.03)
    • Temperature before reactor: -35 to 30 °C (preferably -20 to 10 °C)
    • Reaction temperature: -25 to 50 °C (preferably -15 to 30 °C)
  • Procedure : Bromine and p-cresol solutions are mixed continuously in a tubular reactor to minimize by-product formation such as 2,6-dibromo-4-methylphenol.
  • Product Recovery : After reaction, hydrogen bromide and solvent are removed, and unreacted p-cresol is reclaimed by distillation, yielding 2-bromo-4-methylphenol with purity up to 99.8%.
  • Yields : Reported yields range from 93.2% to 96.7% in scale-up experiments.
Parameter Value Range Preferred Value
Bromine concentration 5–100% 20–50%
p-Cresol concentration 5–100% 20–50%
Bromine:p-Cresol molar ratio 0.8–1.1 0.98–1.03
Temperature (pre-reactor) -35 to 30 °C -20 to 10 °C
Reaction temperature -25 to 50 °C -15 to 30 °C
Purity of product Up to 99.8%
Yield 93.2–96.7%

Source: CN101279896B patent, 2008

Preparation of 2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride

The key step after obtaining 2-bromo-4-methylphenol involves introducing the sulfonyl chloride group via sulfonylation of the phenolic ether.

Sulfonylation via Sulfuryl Chloride or Sulfonyl Chloride Reagents

  • General Approach : The phenol group of 2-bromo-4-methylphenol is reacted with ethane-1-sulfonyl chloride derivatives or sulfuryl chloride under controlled conditions to form the sulfonyl chloride ether.
  • Reagents :
    • Sulfuryl chloride (ClSO2Cl) is commonly used as a chlorinating and sulfonylating agent.
    • Alternative reagents include chlorosulfonic acid or other sulfonyl chloride donors.
  • Reaction Conditions :
    • Solvent: Often inert solvents such as dichloromethane or ethylene dichloride.
    • Temperature: Typically maintained at low to moderate temperatures (0 to 50 °C) to avoid side reactions.
    • Acid scavengers or bases such as pyridine may be used to neutralize HCl generated.
  • Mechanism : The phenolic oxygen attacks the sulfur atom of the sulfonyl chloride reagent, forming the sulfonyl ether linkage and releasing HCl.
  • Yield and Purity : Yields are generally high, with purity depending on the reaction control and purification steps.

Summary of Preparation Methodology

Stage Key Reagents/Conditions Outcome/Remarks
Bromination of p-cresol Bromine (20–50%), ethylene dichloride, 0–30 °C High purity 2-bromo-4-methylphenol, ~95% yield
Sulfonylation of phenol Sulfuryl chloride or chlorosulfonic acid, base, inert solvent, 0–50 °C Formation of sulfonyl chloride ether, high yield
Alternative oxidative method N-chlorosuccinimide, sulfuryl dichloride Environmentally friendlier, efficient sulfonyl chloride synthesis

Research Findings and Practical Considerations

  • Selectivity : Continuous bromination reduces formation of dibromo by-products, improving cost efficiency and purity.
  • Reaction Control : Temperature control is critical in both bromination and sulfonylation steps to minimize side reactions and degradation.
  • Purification : Distillation and recrystallization are effective in obtaining high-purity intermediates and final products.
  • Environmental Impact : Recent methods focus on greener reagents and minimizing hazardous waste, aligning with sustainable chemistry principles.
  • Scale-Up Feasibility : The described methods have been successfully scaled from laboratory to pilot plant levels with consistent yields.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The bromine atom can participate in oxidation or reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and solvents like dichloromethane.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Esters: Formed from substitution reactions with alcohols.

    Coupled Products: Formed from coupling reactions, leading to the formation of complex organic molecules.

Scientific Research Applications

2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The bromine atom can also participate in reactions, influencing the overall reactivity and properties of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogues include sulfonyl chlorides with variations in aromatic substituents, ether linkages, or backbone modifications. Below is a comparative analysis:

Table 1: Comparative Data for Sulfonyl Chlorides
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride C₉H₁₀BrClO₃S ~313.42* Not provided Bromo and methyl substituents enhance electrophilicity; discontinued .
2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride C₇H₁₃ClO₄S 212.09 579475-81-3 Oxane ring increases flexibility; lower reactivity due to non-aromatic ether .
2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride C₉H₂ClF₉O₂S 380.62 380.62 Strong electron-withdrawing CF₃ groups enhance electrophilicity .
4-(3-Methyloxetan-3-yl)benzene-1-sulfonyl chloride C₁₀H₁₁ClO₃S Not provided 944453-80-9 Oxetane substituent introduces steric strain; potential for ring-opening reactions .
2-(Methoxymethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride C₉H₈F₄O₄S Not provided Not provided Methoxymethoxy group improves solubility; CF₃ enhances reactivity .

*Estimated value due to lack of experimental data in provided evidence.

Physicochemical Properties

  • Solubility : Methoxymethoxy-substituted derivatives (e.g., C₉H₈F₄O₄S) exhibit improved solubility in polar aprotic solvents compared to brominated analogues, attributed to the ether-oxygen’s polarity .
  • Thermal Stability : Brominated aromatics generally display higher thermal stability than aliphatic ethers. For instance, the target compound likely decomposes at temperatures >200°C, whereas oxane-substituted analogues may degrade at lower temperatures due to ether cleavage .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : Sulfonyl chlorides with trifluoromethyl groups (e.g., CAS 380.62) are widely used in drug synthesis for their metabolic stability and lipophilicity .
  • Limitations of the Target Compound : Its discontinuation likely stems from challenges in large-scale synthesis or competition from more reactive/stable analogues.

Biological Activity

2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride can be described as follows:

  • Molecular Formula : C₉H₈BrClO₂S
  • Molecular Weight : 171.58 g/mol

This compound features a brominated aromatic ring, which is known to influence its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of sulfonyl chlorides often involves their ability to act as electrophiles, which can react with nucleophiles in biological systems. This reactivity allows them to modify proteins and other biomolecules, potentially leading to various biological effects.

Antimicrobial Activity

Research indicates that sulfonyl chlorides can exhibit antimicrobial properties. For example, compounds structurally similar to 2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism typically involves disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxic Effects

Studies have demonstrated that certain sulfonyl chlorides can induce cytotoxicity in cancer cell lines. The cytotoxic effects are often attributed to the ability of these compounds to interfere with cellular signaling pathways or induce apoptosis in malignant cells .

Research Findings

A comprehensive review of available literature reveals several key findings related to the biological activity of 2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride:

Study Findings
Da Silva et al. (2020)Investigated the anti-glioma activity of thiazolidinones derived from similar sulfonyl compounds, showing significant cytotoxic effects against glioblastoma cells .
PubMed Study (1983)Assessed the carcinogenic potential of related compounds using various short-term assays, indicating a need for further investigation into the safety profile of sulfonyl chlorides .
Antibacterial Study (2024)Highlighted the broad-spectrum antibacterial activity of structurally related compounds, suggesting potential applications in treating resistant bacterial infections .

Case Studies

Several case studies have explored the application of similar sulfonyl compounds in therapeutic settings:

  • Case Study on Antibacterial Efficacy :
    • A series of experiments demonstrated that derivatives of sulfonyl chlorides exhibited potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported between 4–32 μg/mL depending on the bacterial strain .
  • Case Study on Cancer Cell Lines :
    • In vitro studies revealed that certain derivatives induced apoptosis in cancer cell lines at concentrations ranging from 10 to 50 µM. The observed effects included DNA fragmentation and activation of caspases, indicating a clear apoptotic pathway .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Bromo-4-methylphenoxy)ethane-1-sulfonyl chloride, and how can purity be maximized?

  • Methodological Answer : The compound is typically synthesized by reacting 2-bromo-4-methylphenol with ethane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction conditions (0–5°C, anhydrous dichloromethane) minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) achieves >95% purity. Yield optimization requires strict moisture control and inert atmospheres .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (CDCl₃) identify substituent integration and coupling patterns. For example, aromatic protons appear δ 7.2–7.8 ppm, while the sulfonyl chloride group influences adjacent CH₂ shifts (δ 3.1–3.6 ppm) .
  • X-ray Crystallography : SHELX software refines crystal structures, while ORTEP-III generates thermal ellipsoid plots to confirm stereochemistry and bond lengths .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 336.93).

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and methyl substituents influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing bromo group enhances sulfonyl chloride electrophilicity, accelerating reactions with amines (e.g., forming sulfonamides). The methyl group at the 4-position introduces steric hindrance, reducing reactivity at the ortho position. Competitive kinetic studies (stopped-flow spectroscopy) comparing derivatives (e.g., chloro vs. bromo analogs) quantify substituent effects. DFT calculations (Gaussian 09) model transition states to predict regioselectivity .

Q. How can researchers resolve contradictions in reported reaction yields under varying solvent systems?

  • Methodological Answer : Contradictions often arise from solvent polarity and proticity. For example, THF facilitates higher yields with aliphatic amines (78%) compared to DMF (52%) due to reduced sulfonyl chloride hydrolysis. Systematic DOE (Design of Experiments) protocols, varying solvent, temperature, and base, identify optimal conditions. LC-MS monitors hydrolysis byproducts (e.g., sulfonic acids) to adjust reaction timelines .

Q. What computational strategies predict the compound’s interaction with enzymatic targets (e.g., carbonic anhydrase)?

  • Methodological Answer : Molecular docking (AutoDock Vina) simulates binding affinities using crystal structures of target enzymes (PDB ID: 1CA2). MD simulations (GROMACS) assess stability of sulfonamide-enzyme complexes over 100 ns. Pharmacophore modeling (Schrödinger) highlights critical interactions (e.g., Zn²⁺ coordination by sulfonamide). In vitro validation via enzyme inhibition assays confirms computational predictions .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during storage and handling?

  • Methodological Answer : Hydrolysis is minimized by storing the compound under argon at –20°C in amber vials. Lyophilization reduces residual moisture. Karl Fischer titration monitors water content (<50 ppm). For extended use, in situ generation (e.g., from sulfonic acids using PCl₅) ensures fresh reactivity .

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